8-Methylisoquinolin-6-ol
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Overview
Description
8-Methylisoquinolin-6-ol is a heterocyclic aromatic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. The structure of this compound consists of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 6th position and a methyl group at the 8th position.
Mechanism of Action
Target of Action
8-Methylisoquinolin-6-ol, also known as 6-Isoquinolinol, 8-methyl-, is a derivative of isoquinoline, a class of compounds that have been found to possess antifungal properties . .
Mode of Action
Isoquinoline derivatives are known to interact with various biological targets, influencing their function and leading to changes in cellular processes .
Biochemical Pathways
Isoquinoline alkaloids, which include this compound, are known to affect a wide range of biological activities . These compounds can influence various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Quinolones and fluoroquinolones, which are structurally similar to isoquinolines, are known to have good bioavailability and are rapidly absorbed, making them suitable for oral administration .
Result of Action
Isoquinoline derivatives are known to have a wide spectrum of biological activities, including antifungal properties .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other compounds, can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinolin-6-ol can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines by cyclization .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes. For instance, palladium-catalyzed coupling reactions followed by cyclization can yield isoquinolines in excellent yields and short reaction times . Additionally, copper-catalyzed tandem reactions and Ru(II)-catalyzed C-H functionalization are also employed for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Methylisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of isoquinoline quinones.
Reduction: Formation of dihydroisoquinolines.
Substitution: Formation of halogenated or nitrated isoquinolines.
Scientific Research Applications
8-Methylisoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Comparison with Similar Compounds
Isoquinolin-6-ol: Lacks the methyl group at the 8th position.
7-Methylisoquinolin-6-ol: Methyl group at the 7th position instead of the 8th.
6-Methoxyisoquinoline: Methoxy group at the 6th position instead of a hydroxyl group.
Uniqueness: 8-Methylisoquinolin-6-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 8th position can affect the compound’s steric and electronic properties, making it distinct from other isoquinoline derivatives .
Properties
IUPAC Name |
8-methylisoquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-9(12)5-8-2-3-11-6-10(7)8/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIABXGGTUTFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918488-39-8 |
Source
|
Record name | 8-methylisoquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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